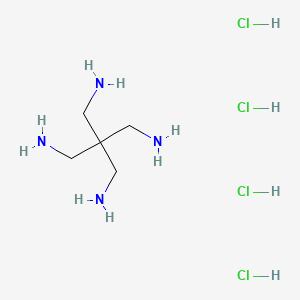
2,2-ビス(アミノメチル)-1,3-プロパンジアミン テトラヒドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride is a versatile chemical compound with the molecular formula C5H20Cl4N4 and a molecular weight of 278.05 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties and reactivity.
科学的研究の応用
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride are sodium ions and anions . The compound has been designed and prepared as a heteroditopic ion-pair receptor . The cation binding is provided by a sodium selective N-acyl aza-18-crown-6 subunit .
Mode of Action
The compound interacts with its targets through a unique mechanism. It uses urea and squaramide groups to support sodium cation complexation through metal carbonyl oxygen lone pair interactions .
Biochemical Pathways
The compound’s ability to bind sodium salts of chloride, bromide, and nitrate suggests it may influence pathways involving these ions .
Result of Action
The molecular and cellular effects of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride’s action primarily involve the binding of sodium salts. For example, chloride binding to the compound enhances the strength of sodium complexation by up to 23 times . Conversely, sodium binding enhances chloride recognition by a factor of three .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride typically involves the reaction of 2,2-Bis(aminomethyl)-1,3-propanediamine with hydrochloric acid. The reaction conditions usually include a controlled temperature environment to ensure the formation of the tetrahydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to yield high purity 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply for research and industrial applications .
化学反応の分析
Types of Reactions
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, which are useful in further chemical synthesis and applications .
類似化合物との比較
Similar Compounds
2,2-Bis(aminomethyl)-propionic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,2′-Bis(aminomethyl)-1,1′-binaphthyl: Another similar compound with unique chiral properties, used in asymmetric synthesis and catalysis.
Uniqueness
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride is unique due to its tetrahydrochloride form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in research and industrial applications where high reactivity and solubility are required .
特性
CAS番号 |
14302-75-1 |
|---|---|
分子式 |
C5H17ClN4 |
分子量 |
168.67 g/mol |
IUPAC名 |
2,2-bis(aminomethyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H16N4.ClH/c6-1-5(2-7,3-8)4-9;/h1-4,6-9H2;1H |
InChIキー |
RVQNQBGLLWLMCL-UHFFFAOYSA-N |
SMILES |
C(C(CN)(CN)CN)N.Cl.Cl.Cl.Cl |
正規SMILES |
C(C(CN)(CN)CN)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


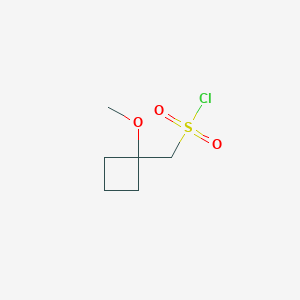
![N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358529.png)

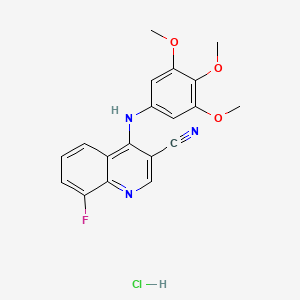
![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/new.no-structure.jpg)

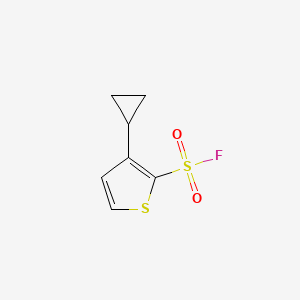
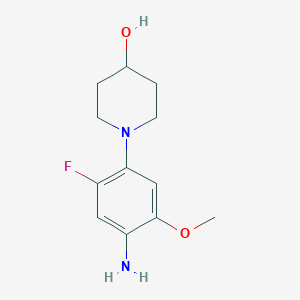
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2358545.png)
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
